4-benzyl-2-(3-chlorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
The compound “4-benzyl-2-(3-chlorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic molecule. It belongs to the class of 1,2,4-triazoles, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds .
Scientific Research Applications
Anticancer Applications
1,2,4-Triazole-containing scaffolds are used in drug-discovery studies against cancer cells . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Antimicrobial Applications
These compounds have shown significant antimicrobial properties. The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent .
Anti-Inflammatory Applications
1,2,4-Triazole-containing scaffolds have also been found to have anti-inflammatory properties . This makes them useful in the treatment of conditions that involve inflammation.
Antioxidant Applications
These compounds have shown antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antiviral Applications
1,2,4-Triazole-containing scaffolds have been found to have antiviral properties . This makes them potentially useful in the treatment of viral infections.
Enzyme Inhibitor Applications
These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This makes them potentially useful in the treatment of conditions that involve these enzymes.
Antitubercular Applications
1,2,4-Triazole-containing scaffolds have been found to have antitubercular properties . This makes them potentially useful in the treatment of tuberculosis.
Applications in Drug Discovery
The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes . This makes them valuable in the process of discovering new structures for pharmaceutical applications .
Mechanism of Action
Target of Action
Triazole compounds, which this compound is a derivative of, are known to bind with a variety of enzymes and receptors in the biological system .
Mode of Action
It’s known that triazole compounds can interact with their targets through various mechanisms, often involving binding to enzymes and receptors .
Biochemical Pathways
Triazole compounds are known to show versatile biological activities, suggesting they may affect multiple pathways .
Result of Action
Triazole compounds are known to exhibit a range of medicinal applications, suggesting they may have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
4-benzyl-2-[(3-chlorophenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26ClN5O3/c1-18(2)15-30-25(35)21-11-12-23-24(14-21)34-27(32(26(23)36)16-19-7-4-3-5-8-19)31-33(28(34)37)17-20-9-6-10-22(29)13-20/h3-14,18H,15-17H2,1-2H3,(H,30,35) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHKKJLWMOXARM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=CC(=CC=C4)Cl)CC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-2-(3-chlorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
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